Cycloplatin

Description

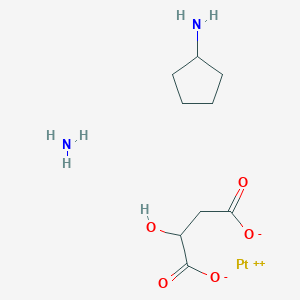

Structure

2D Structure

Properties

CAS No. |

109837-67-4 |

|---|---|

Molecular Formula |

C9H18N2O5Pt |

Molecular Weight |

429.3 g/mol |

IUPAC Name |

azane;cyclopentanamine;2-hydroxybutanedioate;platinum(2+) |

InChI |

InChI=1S/C5H11N.C4H6O5.H3N.Pt/c6-5-3-1-2-4-5;5-2(4(8)9)1-3(6)7;;/h5H,1-4,6H2;2,5H,1H2,(H,6,7)(H,8,9);1H3;/q;;;+2/p-2 |

InChI Key |

OPWOOOGFNULJAQ-UHFFFAOYSA-L |

SMILES |

C1CCC(C1)N.C(C(C(=O)[O-])O)C(=O)[O-].N.[Pt+2] |

Canonical SMILES |

C1CCC(C1)N.C(C(C(=O)[O-])O)C(=O)[O-].N.[Pt+2] |

Synonyms |

ammine(cyclopentylamino)malatoplatinum(II) cycloplatam cycloplatin |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies of Cycloplatin

Pioneering Synthetic Routes for Cycloplatin Compounds

The synthesis of platinum-based complexes like this compound involves specific methodologies to control the coordination sphere around the central platinum atom and achieve the desired chemical structure. These routes often build upon established methods for preparing other platinum anticancer drugs, such as cisplatin (B142131) and carboplatin (B1684641).

Chemical Synthesis of Dithis compound (B3257326): Process Innovations and Industrial Scalability

Dithis compound is described as a supramolecular compound formed by carboplatin and 1,1-cyclobutanedicarboxylic acid (CBDC) linked through hydrogen bonds. newdrugapprovals.orgiiarjournals.orgwikipedia.orgnewdrugapprovals.orgnih.gov Its synthesis involves the reaction between carboplatin and 1,1-cyclobutanedicarboxylic acid. newdrugapprovals.orgnewdrugapprovals.orgpatsnap.com Process innovations have aimed at improving the efficiency, purity, and scalability of this synthesis. newdrugapprovals.orgpatsnap.comgoogle.com

Prior methods for preparing Dithis compound have faced challenges such as complicated processes and low product purity, which are not suitable for industrial-scale production. newdrugapprovals.orggoogle.com Newer processes have been developed to address these issues, focusing on ease of operation, mild reaction conditions, and shorter reaction times. patsnap.comgoogle.com

The synthesis of Dithis compound typically involves mixing carboplatin and 1,1-cyclobutanedicarboxylic acid in a solvent. patsnap.comgoogle.com Water is a commonly used solvent in the synthesis of platinum complexes, including those involving diammine ligands. google.comnih.gov Some methods specifically utilize water for injection as the solvent. patsnap.com Other approaches may employ only organic solvents or a mixture of organic solvents and water. google.com

Microwave catalysis has been explored as a method for synthesizing Dithis compound, offering benefits such as shortened reaction time and improved product purity. patsnap.com In one example using microwave catalysis, the reaction was carried out at a controlled temperature of 30°C for 9 minutes. patsnap.com Following the reaction, the mixture was subjected to decompression and concentration at 35°C. patsnap.com

The molar ratio of carboplatin to 1,1-cyclobutanedicarboxylic acid is a critical factor in the synthesis of Dithis compound. Studies have investigated different molar ratios to optimize the yield and purity of the product. patsnap.com

In a microwave-catalyzed synthesis, a molar ratio of carboplatin to 1,1-cyclobutanedicarboxylic acid of 1:(1 to 1.5) has been reported. patsnap.com Specific examples demonstrate the use of slightly varying molar ratios within this range, such as 1:1.01 and 1:1.30, yielding Dithis compound with different purities and yields. patsnap.com

Here is a table summarizing some reported reaction conditions and results for Dithis compound synthesis:

| Carboplatin Amount (g) | 1,1-Cyclobutanedicarboxylic Acid Amount (g) | Molar Ratio (Carboplatin:CBDC) | Solvent | Reaction Method | Temperature (°C) | Time (min) | Yield (%) | Content (HPLC %) | Source |

| 1.1994 (3.23 mmol) | 0.4706 (3.27 mmol) | ~1:1.01 | 90 mL water | Microwave catalysis | 30 | 9 | 71.8 | 81.0 | patsnap.com |

| 1.2014 (3.24 mmol) | 0.5374 (3.73 mmol) | ~1:1.15 | 90 mL water | Microwave catalysis | 30 | 9 | 73.8 | 86.4 | patsnap.com |

| 1.2013 (3.24 mmol) | 0.6097 (4.23 mmol) | ~1:1.30 | 90 mL water | Microwave catalysis | 30 | 9 | 85.9 | 96.6 | patsnap.com |

Reaction Conditions and Solvent Systems in Dithis compound Synthesis

Design and Synthesis of Cationic this compound Pt(II) Complexes (e.g., PIP-Platin)

The design and synthesis of cationic platinum(II) complexes, such as PIP-Platin, represent a strategy to develop platinum-based drugs with targeted delivery properties. mdpi.com PIP-Platin is a cationic this compound Pt(II) complex designed for targeted delivery to mitochondria in cancer cells. mdpi.com

The synthesis of such complexes involves the careful design of ligands and the utilization of specific chemical reactions to form the platinum coordination complex. mdpi.com

The synthesis of cationic this compound complexes like PIP-Platin begins with the design and synthesis of a crucial precursor molecule. mdpi.com For PIP-Platin, a key precursor, 4-phenyl-6-phenol-2,2′-bipyridine, was synthesized using an improved Krohnke-type reaction. mdpi.com This precursor was then modified by reaction with oligo(ethylene glycol chains), followed by a substitution reaction with piperidine (B6355638) to obtain the corresponding ligand. mdpi.com

Ligand design is essential for influencing the properties of platinum complexes, including their lipophilicity, water solubility, and interactions with biological targets. nih.govrsc.org Different diamine carrier ligands, for instance, can impact the interaction with DNA and cellular accumulation. rsc.org

The formation of the cyclometalated platinum complex often involves a metal-catalyzed reaction. mdpi.com In the synthesis of PIP-Platin, the designed ligand underwent a metal-catalyzed reaction with K₂PtCl₄ to form the cyclometalated platinum complex. mdpi.com K₂PtCl₄ is a common starting material for the synthesis of platinum(II) complexes. nih.govgoogle.com

Ligand exchange reactions are fundamental in the synthesis of platinum complexes, allowing for the replacement of existing ligands with desired ones to achieve the final complex structure. nih.govmdpi.commdpi.comchemguide.co.uk In the synthesis of PIP-Platin, the cyclometalated platinum complex underwent ligand exchange with PPh₃ and salt decomposition with LiClO₄ to yield the cationic this compound complex. mdpi.com Ligand exchange reactions can be influenced by the trans effect of the ligands, which describes the ability of a ligand to direct the substitution of a ligand in the trans position. nih.gov

Molecular and Cellular Mechanisms of Action of Cycloplatin and Its Analogues

Cellular Metabolic Interference

Malignant tumor cells exhibit a high rate of glucose uptake to fuel their rapid proliferation, a phenomenon often referred to as the Warburg effect. This increased glucose demand is linked to the overexpression of glucose membrane transporters, such as GLUT1, in tumor cells. mdpi.commdpi.comresearchgate.net Recent research has explored the potential of targeting glucose metabolism as an anticancer strategy, including the development of platinum(II) compounds with glucose-targeting properties. mdpi.comresearchgate.net

Inhibition of Glucose Uptake by Tumor Cells

Certain platinum(II) derivatives synthesized with amino sugars have demonstrated the ability to inhibit glucose uptake by tumor cells in vitro and in animal models. mdpi.com For instance, Compound 1, a Pt(II) complex containing 2,3-diamino-2,3-dideoxy-D-glucose, showed significant activity in inhibiting glucose uptake by tumor cells in vitro and prolonged the survival of nude mice. mdpi.com While cisplatin (B142131) also showed similar effects, this was at a dose close to its maximum tolerated dose. mdpi.com

Studies on novel targeted platinum(II) compounds have further explored their interaction with glucose transport. One such compound, Compound 2, displayed broad anti-tumor activity and its uptake was confirmed to be GLUT1-dependent through inhibition experiments using genistein (B1671435) and EDG. mdpi.com Cellular uptake studies revealed that the transport characteristics facilitated by GLUT1 enhanced the uptake of this Pt(II) compound into tumor cells. mdpi.com Compound 2 accumulated rapidly in cells, showing a significantly higher accumulation rate compared to cisplatin at 6 hours. mdpi.com

An early decrease in glucose uptake following cisplatin treatment has been observed in ovarian cancer cells and primary cultures, correlating with drug sensitivity. nih.gov This suggests that monitoring glucose uptake could serve as a novel chemosensitivity assay. nih.gov While the exact molecular mechanism for this decrease is not fully understood, studies indicate that while GLUT1 protein levels may not change early on, the membrane localization of GLUT1 can be attenuated after cisplatin treatment. nih.gov

Targeting Glucose Transporters (GLUT1)

Targeting glucose transporters, particularly GLUT1, has emerged as a potential strategy for cancer treatment due to its overexpression in various malignancies. mdpi.comnih.govnih.gov Novel dual-targeting Pt(II) compounds have been synthesized that specifically target both GLUT1 and Pgp proteins. mdpi.com The in vitro anticancer mechanisms of these glycosylated thiosemicarbazone Pt(II) complexes, which act as substrates for both transporters, have been extensively investigated for their potential in targeted therapy. mdpi.com

Research indicates that GLUT1 is required for the proliferation of certain cancer cells, such as esophageal squamous cell carcinoma (ESCC) cells. nih.gov Inhibition of GLUT1 expression using siRNA significantly reduced the proliferation of these cells. nih.gov Furthermore, the expression level of GLUT1 in pretreatment tumor specimens has been suggested as a useful biomarker for predicting the response to chemotherapy. nih.gov

Data on the uptake of Compound 2, a GLUT1-targeting Pt(II) complex, highlights the role of GLUT1 in enhancing the intracellular accumulation of platinum in tumor cells. mdpi.com

| Compound | Accumulation Rate (ng) at 6h | Fold Increase vs. Cisplatin |

| Compound 2 | 23.15 | 2.3 |

| Cisplatin | 10.105 | 1.0 |

Table 1: Cellular Accumulation of Compound 2 vs. Cisplatin mdpi.com

Mitochondrial Targeting and Dysfunction

Mitochondrial-targeted therapy presents an alternative approach to cancer treatment, particularly in addressing challenges like metastasis and drug resistance. mdpi.comresearchgate.netresearchgate.net Mitochondria play a critical role in cellular energy metabolism, including the Krebs cycle and oxidative phosphorylation, and their dysfunction is implicated in various diseases, including cancer. mdpi.comnih.govabcam.com

Selective Transport and Accumulation in Mitochondria

Cationic this compound platinum(II) complexes, such as PIP-Platin, have been specifically designed and synthesized to achieve targeted delivery and selective accumulation in the mitochondria of cancer cells. mdpi.comresearchgate.netresearchgate.netresearchgate.net This selective transport allows these complexes to exert toxic effects directly on various cancer cells. mdpi.comresearchgate.net

Induction of Mitochondrial Membrane Potential Loss

Several studies have reported that platinum compounds, including this compound analogues, can induce mitochondrial membrane potential (MMP) loss in tumor cells. mdpi.com MMP is the electrical potential difference across the inner mitochondrial membrane, crucial for ATP production and cellular homeostasis. abcam.comionbiosciences.com A decrease in MMP is a key indicator of mitochondrial depolarization and is often associated with the induction of apoptosis. ionbiosciences.commoleculardevices.com

Research on a novel GLUT1 inhibitor in combination with cisplatin also showed that this combination significantly induced the loss of mitochondrial membrane potential in breast cancer cells. nih.gov The loss of MMP can be monitored using fluorescent dyes that accumulate in healthy mitochondria and are released upon depolarization. ionbiosciences.commoleculardevices.com

Mitochondrial Dysregulation and Functional Impairment

Beyond membrane potential loss, this compound analogues have been observed to induce broader mitochondrial dysfunction in tumor cells. mdpi.com These compounds can interact with mitochondrial DNA, contributing to mitochondrial dysfunction. mdpi.com The disruption of mitochondrial function can lead to an increase in the production of reactive oxygen species (ROS), inducing oxidative stress and ultimately leading to tumor cell death. mdpi.commdpi.com

Studies on PIP-platin have shown that its selective accumulation in mitochondria leads to their disruption, reducing the proliferation and migration of cancer cells. researchgate.netresearchgate.net This mitochondrial disruption by PIP-platin can lead to necrosis. researchgate.net The depolarization of the mitochondrial membrane potential triggered by PIP-platin may also lead to the release of cytochrome c into the cytoplasm, potentially activating apoptosis or necrosis. researchgate.net

Mitochondrial dysfunction induced by chemotherapeutic agents, including platinum drugs like cisplatin and oxaliplatin (B1677828), can involve the inhibition of mitochondrial respiratory chain complexes, decreased ATP production, and increased ROS generation. nih.gov These effects highlight mitochondria as a potential target for preventing chemotherapy-induced side effects as well. nih.gov

The increased demand for mitochondrial activity in tumors can lead to the generation of mitochondrial ROS and other detrimental effects, prompting tumor cells to activate mechanisms to maintain protein homeostasis and prevent mitochondrial apoptosis. nih.gov Targeting mitochondrial pathways has emerged as an anticancer therapeutic strategy. researchgate.netnih.gov

Cell Cycle Perturbation and Telomere Dynamics

Platinum-based antineoplastic agents, as a class, are understood to interfere with DNA replication and integrity, which can consequently impact cell cycle progression and potentially affect telomere maintenance. However, specific detailed research findings directly attributing particular mechanisms of cell cycle perturbation or telomere dynamics to this compound were not extensively available in the provided sources. Studies on other platinum compounds, such as cisplatin and carboplatin (B1684641), have demonstrated effects on the cell cycle and DNA damage response pathways nih.govscielo.brmdpi.com. Telomere damage and telomerase inhibition are also areas of investigation for some platinum analogues and other therapeutic agents brieflands.comnih.govfrontiersin.orgbiorxiv.org.

Induction of Cell Cycle Arrest

Platinum compounds typically induce DNA damage, which triggers cell cycle checkpoints, leading to cell cycle arrest to allow for DNA repair or initiate apoptosis if the damage is irreparable nih.govmdpi.com. For example, cisplatin treatment has been shown to cause dose-dependent cell cycle arrest, including accumulation of cells in the sub-G1, S, or G2 phases in human promyelocytic leukemia cells nih.gov. Carboplatin, a derivative of cisplatin, is also considered to interfere with DNA synthesis through crosslinks, and while sometimes considered cell cycle phase-nonspecific, studies have indicated complex effects on the cell cycle scielo.brcancercareontario.ca. While this compound belongs to this class of platinum compounds, specific data detailing its direct induction of cell cycle arrest was not found in the provided search results.

Cytoskeletal Modulation

Investigations into the cellular effects of this compound have included its impact on the cytoskeleton, particularly microtubules.

Effects on Microtubule Disassembly

Research has indicated that this compound can influence microtubule structure. Treatment of HeLa cells with this compound, in combination with low-intensity ultrasound, resulted in a partial disassembly of microtubules and microfilaments nih.govresearchgate.netcuni.cz. This disassembly was attributed to depolymerization and subsequent erroneous repolymerization of essential cytoskeletal proteins, leading to the formation of unusual arrangements, such as small, granule-like structures nih.govresearchgate.net. Similar changes in cytoskeletal components were also observed after the application of methotrexate (B535133) cuni.cz. The combined action of ultrasound and this compound demonstrated a synergistic effect on microtubule disassembly, which was dependent on both the concentration of the drug and the duration of sonication nih.govresearchgate.net. These observed changes in the cytoskeleton were considered potentially non-specific, reflecting an altered vital state of the treated cells nih.govcuni.cz. Microtubule-targeting agents can broadly be grouped into those that stabilize microtubules and those that destabilize them, with the latter triggering microtubule disassembly into tubulin dimers and small oligomers tubintrain.eu.

Preclinical Research Methodologies and Model Systems

Cellular Pharmacokinetics Research

Cellular pharmacokinetics investigates how a drug is absorbed, distributed, metabolized, and eliminated by individual cells. This differs from systemic pharmacokinetics, which studies these processes at the organism level. Understanding the cellular pharmacokinetics of a compound like Cycloplatin is crucial for elucidating its mechanism of action and predicting its efficacy.

Research on the cellular pharmacokinetics of platinum-based drugs, such as carboplatin (B1684641) and cisplatin (B142131), has revealed differences in their cellular uptake and binding to intracellular targets like DNA. nih.gov For instance, studies have shown that the uptake of carboplatin into various cancer cell lines can be significantly lower than that of cisplatin. nih.gov While the distribution of platinum within cellular compartments (cytosol vs. nucleus/membrane) may be similar for related compounds, the extent of DNA binding can vary, influencing their cytotoxic potency. nih.gov

Studies on Cellular Uptake and Intracellular Accumulation

Studies on the cellular uptake and intracellular accumulation of platinum compounds are fundamental to understanding how these agents reach their intracellular targets. Methodologies commonly employed include techniques capable of quantifying the total platinum content within cells or specific cellular compartments. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a sensitive analytical technique frequently used for measuring the total amount of platinum accumulated in cell populations after exposure to the drug researchgate.netmdpi.comresearchgate.net. This method can provide quantitative data on the extent of drug entry into cells over time.

Further insights into intracellular distribution can be gained through techniques that allow for the visualization or quantification of the platinum compound within different cellular organelles. For instance, studies on related platinum complexes have utilized fluorescence quantification techniques, such as flow cytometry, particularly when the complex possesses inherent fluorescence or is modified with a fluorescent tag researchgate.net. These methods can help determine if the compound preferentially accumulates in specific areas like the cytoplasm, nucleus, or mitochondria researchgate.net.

Factors influencing the cellular uptake of platinum compounds can include passive diffusion, but also active transport mechanisms mediated by specific membrane transporters. Research on other platinum drugs has highlighted the involvement of copper transporters like CTR1 and CTR2, as well as glucose transporters such as GLUT1, in facilitating cellular entry mdpi.comnih.govmdpi.com. The energy dependence of the uptake process can be investigated by conducting studies at reduced temperatures, as demonstrated with other platinum complexes where uptake was significantly inhibited at 4°C, suggesting an energy-dependent mechanism like endocytosis researchgate.net.

Quantification of Platinum-DNA Adduct Formation in Cellular Contexts

The formation of platinum-DNA adducts is considered a primary mechanism by which many platinum-based drugs exert their cytotoxic effects. These adducts are formed when the platinum compound binds covalently to the DNA molecule, primarily at the N7 atoms of purine (B94841) bases, particularly guanine (B1146940) researchgate.netnih.gov. This interaction can lead to the formation of various types of adducts, including intrastrand crosslinks (e.g., between adjacent guanines (GG) or adenine-guanines (AG)) and interstrand crosslinks (between opposite DNA strands) mdpi.comnih.govnih.gov.

Quantifying the levels of these platinum-DNA adducts in cellular contexts is essential for understanding the extent of DNA damage induced by the compound and its correlation with cellular responses like cytotoxicity and resistance. Several sensitive techniques are employed for this purpose. The 32P-postlabeling technique is a widely used method that allows for the detection and quantification of specific DNA adducts, including the characteristic intrastrand GG and AG adducts formed by platinum drugs nih.govnih.gov. This method involves enzymatic digestion of the DNA, radioactive labeling of the adducts, and separation and detection using chromatography or electrophoresis.

Enzyme-linked immunosorbent assay (ELISA) is another method used for quantifying platinum-DNA adducts, often utilizing antibodies that specifically recognize platinum-modified DNA mdpi.com. Accelerator Mass Spectrometry (AMS) offers extremely high sensitivity for quantifying DNA adducts, particularly when using isotopically labeled platinum compounds osti.gov. This technique can measure very low levels of adducts, making it suitable for studies involving low drug concentrations or small cell numbers.

These methodologies allow researchers to determine the kinetics of adduct formation and removal (repair) in different cell lines, including those with varying sensitivities to platinum drugs. Studies on cisplatin and carboplatin, for example, have shown that the level of DNA platination can correlate with cellular sensitivity and that increased DNA repair capacity can contribute to resistance mdpi.comresearchgate.netnih.gov. Data from such studies are often presented as the number of platinum adducts per unit of DNA (e.g., fmol/µg DNA or adducts per 108 nucleotides) over time and at different drug concentrations nih.govosti.gov.

While the formation of DNA adducts is a key aspect of this compound's presumed mechanism of action, specific quantitative data detailing the levels and types of platinum-DNA adducts formed by this compound in various cell lines, as quantified by these methodologies, were not found within the scope of the conducted literature search. Research on dithis compound (B3257326), a related platinum complex, suggested it required fewer DNA adducts than carboplatin for equivalent cytotoxicity in vitro bioplatin.ch, indicating that the specific structure of a platinum compound can influence the relationship between adduct formation and biological effect.

Drug Delivery Systems and Strategies for Cycloplatin

Nanocarrier-Based Delivery Approaches

Nanocarriers offer a versatile platform for encapsulating, protecting, and transporting drugs. Their small size allows them to accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. mdpi.comfrontiersin.org Various types of nanocarriers are being investigated for the delivery of platinum drugs.

Polymeric nanoparticles are widely explored for drug delivery due to their biocompatibility, biodegradability, and ability to encapsulate diverse therapeutic agents. nih.govnih.govmdpi.comuprm.edumdpi.commiami.edusemanticscholar.orgresearchgate.netnih.gov They can enhance the solubility of hydrophobic drugs, prolong their circulation time in the bloodstream, and provide controlled release profiles. mdpi.commiami.edusemanticscholar.orgresearchgate.net While polymeric nanoparticles have been utilized for delivering various anticancer compounds, including platinum agents like cisplatin (B142131) and carboplatin (B1684641), specific detailed studies on Cycloplatin loaded in polymeric nanoparticles for enhanced solubility and circulation were not prominently found in the provided search results. mdpi.comnih.govnih.gov Research in this area for this compound would likely focus on identifying suitable polymers, optimizing nanoparticle characteristics (size, surface charge, drug loading), and evaluating their effects on this compound's solubility, stability, pharmacokinetics, and tumor accumulation.

Supramolecular systems, such as cyclodextrins and calixarenes, can form host-guest inclusion complexes with drug molecules through non-covalent interactions. nih.govuprm.eduresearchgate.netnih.govnih.govmdpi.comnih.govresearchgate.netdovepress.commedwinpublishers.commdpi.commdpi.commdpi.comrsc.org This complexation can improve the water solubility and stability of hydrophobic drugs and modulate their release. researchgate.netdovepress.commedwinpublishers.com Cyclodextrins, with their hydrophobic inner cavity and hydrophilic outer surface, are particularly well-suited for encapsulating lipophilic anticancer drugs. Calixarenes also possess cavities capable of hosting guest molecules and have shown potential in drug delivery systems. nih.govnih.govnih.govmdpi.com While host-guest complexation has been explored for other platinum compounds like oxaliplatin (B1677828) nih.gov, specific research detailing the formation and properties of host-guest complexes between this compound and cyclodextrins or calixarenes was not extensively present in the search results. Studies in this domain for this compound would involve investigating the binding affinity, stoichiometry, and the impact of complexation on this compound's solubility, stability, and release characteristics.

Ultradeformable vesicles, also known as transfersomes, are flexible lipid vesicles capable of passing through biological barriers, such as the stratum corneum of the skin, due to their deformability. This characteristic makes them promising carriers for transdermal or localized drug delivery. While research has explored the use of ultradeformable vesicles for delivering other platinum drugs like carboplatin, specific studies focusing on the encapsulation of this compound within ultradeformable vesicles for localized delivery were not found in the provided information. Future research could explore the potential of ultradeformable vesicles for targeted delivery of this compound to specific tissues or tumors, leveraging their unique penetration properties.

Host-Guest Complexes with Supramolecular Systems (e.g., Cyclodextrins, Calixarenes)

Stimuli-Responsive Drug Release Mechanisms

Stimuli-responsive drug delivery systems are designed to release their payload in response to specific internal or external triggers, allowing for targeted drug release at the disease site and minimizing systemic exposure. dovepress.commedwinpublishers.commdpi.commdpi.com The tumor microenvironment presents several intrinsic stimuli that can be exploited for this purpose. nih.govmdpi.com

The tumor microenvironment is often characterized by a lower extracellular pH (typically pH 6.0-6.8) compared to normal tissues (pH ~7.4), a phenomenon attributed to increased glycolysis (the Warburg effect). nih.govmdpi.commdpi.commdpi.com This pH difference can be utilized to design drug delivery systems that release their payload more readily in acidic conditions. mdpi.commdpi.commdpi.com pH-sensitive release can be achieved by incorporating acid-labile bonds or pH-responsive materials into the carrier system. mdpi.com While pH-responsive delivery has been investigated for various anticancer drugs and drug delivery systems, including some platinum compounds or related prodrugs, specific detailed studies on the pH-sensitive release of this compound from drug delivery systems were not explicitly found in the provided search results. Research on this compound could focus on developing carriers that exhibit enhanced release of the drug within the acidic tumor microenvironment, potentially improving its efficacy and reducing systemic side effects.

Tumor cells often exhibit elevated levels of glutathione (B108866) (GSH) compared to normal cells, contributing to a more reducing intracellular environment. mdpi.comresearchgate.netnih.govdovepress.commedwinpublishers.commdpi.commdpi.com This difference in redox potential can serve as a trigger for drug release from appropriately designed carriers. mdpi.comresearchgate.netnih.govdovepress.commedwinpublishers.commdpi.commdpi.com Redox-responsive systems often incorporate disulfide bonds, which can be cleaved by high concentrations of GSH, leading to the disintegration of the carrier and release of the encapsulated drug. researchgate.netnih.govdovepress.commdpi.commdpi.com While redox-responsive drug delivery has been explored for various therapeutic agents, including platinum(IV) prodrugs mdpi.com, specific detailed studies on the redox-responsive release of this compound were not prominently found in the provided search results. Investigations into redox-responsive delivery for this compound could explore the design of carriers that release the drug in response to the high intracellular GSH levels in cancer cells, potentially leading to improved intracellular drug concentrations and enhanced cytotoxic effects.

pH-Sensitive Release in Acidic Tumor Microenvironments

Conjugation to Drug Delivery Systems for Vectorization

The conjugation of platinum-based drugs to various delivery systems represents a strategy to improve their pharmacokinetic profiles, enhance tumor targeting, and potentially reduce systemic toxicity. This approach aims to deliver higher concentrations of the drug specifically to the cancerous site, thereby increasing efficacy and minimizing exposure to healthy tissues. Drug delivery systems (DDS) can include nanoparticles, polymers, antibodies, and other carriers, which can be chemically linked to the drug molecule. mdpi.comfrontiersin.org The ultimate goal of such conjugation is tumor-specific release and accumulation. mdpi.com

Specific platinum complexes, including a cationic this compound complex referred to as PIP-Platin, have been designed and synthesized with targeted delivery in mind, such as targeting mitochondria in cancer cells. researchgate.net Furthermore, research into Pt(IV) compounds has explored conjugation with bioactive ligands, such as folate, to achieve targeted delivery to cells overexpressing specific receptors like the folate receptor alpha (FRα), which is common in various malignancies. mdpi.commdpi.com

Design of Carboplatin Derivatives with Functional Handles for Conjugation

The design of platinum drug derivatives with functional handles is crucial for enabling their covalent conjugation to drug delivery systems. This process, often referred to as pharmacomodulation, facilitates the attachment of the platinum complex to carriers like polymers or nanoparticles. nih.gov

Studies have focused on synthesizing derivatives of Carboplatin, a widely used platinum-based drug structurally related to cisplatin and serving as an analogue in drug delivery research, with various functional groups. These functional handles, such as hydroxy, keto, iodo, azido, or amino groups, can be strategically introduced onto the core structure, for instance, at position 3 of the cyclobutane (B1203170) ring in Carboplatin derivatives. nih.gov The presence of these reactive groups allows for subsequent chemical coupling reactions with complementary functional groups present on the drug delivery vehicle. nih.gov

One example of this approach involves the synthesis of Carboplatin analogues containing functional handles compatible for conjugation to drug delivery systems. nih.govresearchgate.netcolab.ws For instance, a polysuccinimide (PSI)-carboplatin conjugate has been synthesized, where polysuccinimide acts as a potential drug delivery material. nih.gov To improve water solubility for biological applications, the structure of the PSI-carboplatin conjugate can be further modified, such as with the addition of 2-aminoethanol groups. nih.gov These modifications yield potent analogues that are amenable to conjugation. nih.gov

In Vitro Release Kinetics from Polymeric Microspheres and Gels

The in vitro release kinetics of platinum drugs from polymeric microspheres and gels are critical parameters for evaluating the performance of these drug delivery systems. The release profile dictates the rate and duration of drug availability at the target site. Drug release from polymeric microspheres typically involves phases such as an initial burst release followed by a slower, more sustained release. researchgate.netmdpi.com This process is influenced by factors including polymer degradation, drug diffusion through the polymer matrix, particle size, polymer properties (e.g., hydrophobicity, crystallinity), and drug-polymer interactions. researchgate.netimpactfactor.orgnih.govmdpi.com

Studies investigating the release of platinum drugs, such as Carboplatin and Cisplatin, from polymeric hydrogels have demonstrated the ability of these systems to control and sustain drug release compared to aqueous solutions. tandfonline.comtandfonline.com The release kinetics can be modulated by altering the composition, crosslinking density, or design of the hydrogel. tandfonline.comnih.govmdpi.com For example, thermosensitive hydrogels composed of poly(N-isopropylacrylamide) (PNIPAAm) with chitosan (B1678972) have been evaluated for the delivery of platinum drugs. tandfonline.comtandfonline.com These hydrogels significantly reduced the release rate of the drugs. tandfonline.comtandfonline.com The incorporation and ratio of polymers like chitosan can influence the hydrogel network structure and subsequently affect the drug release profile. tandfonline.comtandfonline.com

Mechanisms of Resistance to Platinum Compounds and Cycloplatin

Alterations in Cellular Platinum Accumulation

Reduced intracellular accumulation of platinum compounds is a significant mechanism of resistance. This can occur due to decreased influx into the cell or increased efflux out of the cell nih.govnih.gov. The transport of platinum agents across the cell membrane is mediated by several transporter proteins.

Role of Copper Transporters (CTR1, ATP7A, ATP7B) in Influx/Efflux

Copper transporters play a crucial role in the cellular uptake and efflux of platinum compounds, likely due to the chemical similarities between platinum ions and copper ions nih.gov. The human copper transporter 1 (CTR1) is a major influx transporter for cisplatin (B142131), carboplatin (B1684641), and oxaliplatin (B1677828) nih.govmdpi.com. Studies have shown that reduced expression or function of CTR1 leads to decreased intracellular accumulation of these platinum drugs and confers resistance nih.gov. Conversely, overexpression of CTR1 can sensitize cells to platinum compounds nih.gov.

Copper-transporting ATPases, ATP7A and ATP7B, are involved in the efflux of copper and have also been implicated in the efflux of platinum compounds nih.govscielo.brmdpi.com. These transporters are typically located in the trans-Golgi network but can translocate to the plasma membrane to pump out excess metal ions cymitquimica.com. Increased expression or altered localization of ATP7A and ATP7B in resistant cells can lead to enhanced efflux of platinum drugs, thereby reducing their intracellular concentration and contributing to resistance nih.govmdpi.com. Studies have shown that elevated expression of ATP7B is correlated with poorer outcomes in patients treated with cisplatin scielo.br. Silencing ATP7A or ATP7B has been shown to increase sensitivity to cisplatin in cultured cells nih.gov.

While these transporters are known to affect the accumulation of cisplatin, carboplatin, and oxaliplatin, specific data on the direct interaction and transport of Cycloplatin (Cycloplatam) by CTR1, ATP7A, and ATP7B is limited in the provided search results. However, given its nature as a platinum compound, it is plausible that its cellular accumulation is also influenced by these copper transporters.

Involvement of Organic Cation Transporters (OCT1, OCT2)

Organic cation transporters (OCTs), particularly OCT1 and OCT2, also play a role in the cellular uptake of platinum compounds, including cisplatin and oxaliplatin nih.govnih.govmdpi.com. These transporters facilitate the influx of positively charged molecules. Alterations in the expression levels or function of OCT1 and OCT2 have been associated with platinum resistance in various cancer cell lines nih.govnih.govmdpi.com. For instance, decreased expression or altered localization of OCT1 has been observed in oxaliplatin-resistant cells nih.govnih.gov. OCT2 is known to transport cisplatin and is implicated in cisplatin-induced nephrotoxicity nih.gov.

The influence of OCT1 and OCT2 on the cellular accumulation of this compound (Cycloplatam) has not been specifically detailed in the provided literature. However, if this compound exists in a cationic form or is transported via similar mechanisms to other platinum compounds, these transporters could potentially play a role in its cellular uptake.

Table 1: Role of Transporters in Platinum Compound Accumulation and Resistance

| Transporter | Type | Role in Platinum Transport (Cisplatin, Carboplatin, Oxaliplatin) | Effect on Resistance (when altered) | Specific Data for this compound (Cycloplatam) |

| CTR1 | Influx | Transports cisplatin, carboplatin, oxaliplatin nih.govmdpi.com | Decreased influx, Increased resistance (when downregulated) nih.gov | Limited specific data available. Likely involved as a platinum compound transporter. |

| ATP7A | Efflux | Involved in efflux of platinum compounds nih.govscielo.brmdpi.com | Increased efflux, Increased resistance (when upregulated) nih.govmdpi.comnih.gov | Limited specific data available. Likely involved in efflux. |

| ATP7B | Efflux | Involved in efflux of platinum compounds nih.govscielo.brmdpi.com | Increased efflux, Increased resistance (when upregulated) nih.govmdpi.comnih.govfrontiersin.org | Limited specific data available. Likely involved in efflux. |

| OCT1 | Influx | Transports cisplatin, oxaliplatin nih.govnih.govmdpi.com | Decreased influx, Increased resistance (when downregulated or mislocalized) nih.govnih.gov | Limited specific data available. Potential role in uptake if cationic. |

| OCT2 | Influx | Transports cisplatin, oxaliplatin nih.govnih.govmdpi.com | Decreased influx, Increased resistance (when downregulated) nih.govnih.gov | Limited specific data available. Potential role in uptake if cationic. |

Intracellular Detoxification Systems

Once inside the cell, platinum compounds can be inactivated by binding to intracellular molecules, particularly those containing thiol groups. This detoxification reduces the amount of platinum available to interact with its primary target, DNA scielo.brresearchgate.netscispace.comgoogle.com.

Increased Levels of Glutathione (B108866) and Metallothionein (B12644479)

Glutathione (GSH) and metallothioneins (MTs) are key components of the cellular detoxification system scielo.brresearchgate.netgoogle.com. GSH is a tripeptide with a free thiol group, while MTs are cysteine-rich proteins with a high capacity to bind metal ions through thiol bonds semanticscholar.orgresearchgate.netresearchgate.net. Elevated levels of GSH and MTs have been frequently observed in platinum-resistant cancer cells scielo.brresearchgate.netgoogle.comgithub.io. These molecules can directly bind to platinum compounds, forming stable complexes that prevent the drug from reaching the nucleus and interacting with DNA researchgate.netscispace.com. The resulting platinum-GSH conjugates can also be actively transported out of the cell by efflux pumps like MRP2 nih.gov.

The role of increased glutathione and metallothionein levels in resistance to this compound (Cycloplatam) has not been specifically detailed in the provided search results. However, as a platinum compound, this compound (Cycloplatam) is likely susceptible to inactivation by these detoxification systems, similar to other platinum drugs.

Binding of Platinum Agents by Thiol Groups

The high affinity of platinum compounds for thiol groups is a major factor in their detoxification researchgate.netscispace.com. Platinum ions, after entering the cell, undergo aquation, which makes them reactive towards nucleophilic centers, including the sulfur atoms in cysteine residues found in proteins, peptides like glutathione, and metallothioneins researchgate.net. Binding to these thiol groups sequesters the platinum drug in the cytoplasm, preventing or reducing its binding to nuclear DNA, which is essential for its cytotoxic effect researchgate.net. It has been reported that a significant portion of intracellular cisplatin binds to thiol groups rather than DNA researchgate.net.

While the general principle of platinum binding to thiol groups applies to platinum compounds in general, specific data quantifying the binding of this compound (Cycloplatam) to intracellular thiols like glutathione and metallothionein is not available in the provided literature. However, this mechanism is expected to contribute to resistance to this compound (Cycloplatam) as it does for other platinum drugs.

Table 2: Intracellular Detoxification Mechanisms Affecting Platinum Compounds

| Mechanism | Key Players | Effect on Platinum Compounds | Contribution to Resistance | Specific Data for this compound (Cycloplatam) |

| Increased Detoxification Components | Glutathione (GSH), Metallothionein (MT) scielo.brresearchgate.netgoogle.com | Bind to platinum compounds, forming inactive complexes researchgate.netscispace.com | Reduced amount of platinum available to target DNA scielo.brresearchgate.netgoogle.com | Limited specific data available. Likely involved. |

| Binding to Thiol Groups | Thiol-containing molecules (GSH, MT, proteins) researchgate.netscispace.com | Sequester platinum in the cytoplasm, preventing nuclear access researchgate.net | Reduces DNA adduct formation and cytotoxic effect researchgate.net | Limited specific data available. Expected to contribute. |

Enhanced DNA Repair Mechanisms

Platinum compounds exert their cytotoxic effect primarily by forming DNA adducts, which distort the DNA structure and interfere with replication and transcription, ultimately leading to cell death nih.govnih.gov. Cancer cells can develop resistance by enhancing their ability to repair this platinum-induced DNA damage scielo.brresearchgate.netscispace.comgoogle.com. Several DNA repair pathways are involved in processing platinum-DNA adducts. The nucleotide excision repair (NER) pathway is the primary mechanism responsible for removing bulky platinum-DNA adducts, particularly intrastrand cross-links formed by cisplatin and carboplatin. Increased expression or activity of NER pathway proteins, such as ERCC1, has been correlated with platinum resistance.

Other DNA repair pathways, including mismatch repair (MMR), homologous recombination (HR), and base excision repair (BER), can also play a role in modulating sensitivity to platinum compounds scispace.comgoogle.com. Deficiencies in MMR can lead to tolerance of certain platinum adducts, contributing to resistance. Enhanced HR can also contribute to repairing double-strand breaks that may arise from replication forks encountering platinum adducts scispace.com.

Research on the cationic this compound complex PIP-Platin suggests a potential mechanism for overcoming cisplatin resistance related to DNA repair. Its ability to overcome cisplatin resistance is attributed to the asymmetric nature of the DNA damage it induces, which may evade recognition by DNA repair proteins mdpi.com. This finding highlights that modifications to the platinum compound structure, as in this compound variants, can influence how effectively DNA repair mechanisms recognize and process the resulting DNA damage, potentially impacting resistance.

Specific studies detailing how this compound (Cycloplatam) interacts with and is affected by the various DNA repair pathways (NER, MMR, HR, BER) are limited in the provided search results. However, the interaction with DNA and the subsequent cellular response via repair mechanisms are fundamental to the activity and resistance of all platinum-based chemotherapy agents. Further research is needed to fully elucidate the specific interplay between this compound (Cycloplatam) and these crucial resistance pathways.

Table 3: DNA Repair Mechanisms and Platinum Resistance

| DNA Repair Pathway | Role in Platinum Damage Repair (Cisplatin, Carboplatin) | Effect on Resistance (when enhanced or altered) | Specific Data for this compound (Cycloplatam) |

| Nucleotide Excision Repair (NER) | Primary pathway for removing bulky platinum-DNA adducts | Increased repair, Increased resistance | Cationic this compound complex (PIP-Platin) may evade recognition by repair proteins mdpi.com. Specific data for this compound (Cycloplatam) limited. |

| Mismatch Repair (MMR) | Can influence tolerance of certain platinum adducts | Deficiency can lead to tolerance and resistance | Limited specific data available. |

| Homologous Recombination (HR) | Involved in repairing double-strand breaks scispace.com | Enhanced repair can contribute to resistance scispace.com | Limited specific data available. |

| Base Excision Repair (BER) | Can play a role in modulating sensitivity google.com | Can be implicated in resistance | Limited specific data available. |

Nucleotide Excision Repair (NER) Pathway

The Nucleotide Excision Repair (NER) pathway is a crucial DNA repair mechanism responsible for removing bulky DNA lesions that distort the DNA helix, such as those formed by platinum compounds elsevier.esiiarjournals.org. This pathway involves the recognition of the DNA damage, followed by the unwinding of the DNA double helix and the excision of a segment of the damaged strand aacrjournals.org. The gap is then filled by DNA polymerase, and the strand is sealed by DNA ligase.

Enhanced activity of the NER pathway is a well-established mechanism of resistance to platinum drugs like cisplatin and carboplatin mdpi.comoaepublish.com. Studies have shown that increased expression levels of key NER proteins, such as ERCC1 (Excision Repair Cross-Complementation Group 1), are associated with increased resistance to platinum agents in various cancer types, including ovarian and colorectal cancers mdpi.comoaepublish.com. The ERCC1-XPF complex is involved in the incision step of NER, cleaving the DNA strand containing the platinum adduct iiarjournals.orgoaepublish.com. High ERCC1 expression has been linked to platinum resistance in epithelial ovarian cancer oaepublish.com. While specific data on this compound and NER is limited in the search results, it is highly probable that increased NER activity contributes to resistance to this compound, given its mechanism of action involves DNA adduct formation similar to other platinum compounds.

Mismatch Repair (MMR) Pathway: Recognition of DNA Distortion

The Mismatch Repair (MMR) pathway primarily corrects errors that occur during DNA replication, such as base-base mismatches and insertion-deletion loops . However, the MMR system also plays a role in recognizing certain types of DNA damage, including the distortions caused by platinum-DNA adducts elsevier.esscielo.br. Unlike NER, MMR does not directly repair platinum adducts but rather recognizes them, and this recognition can trigger downstream signaling pathways that lead to cell cycle arrest or apoptosis elsevier.esscielo.brmdpi.com.

Deficiency in the MMR pathway is often associated with resistance to cisplatin and carboplatin elsevier.esscielo.brmdpi.com. This is thought to occur because the absence of a functional MMR system prevents the recognition of platinum-induced DNA damage, thereby failing to initiate the cytotoxic signaling cascade that would otherwise lead to cell death elsevier.esscielo.br. Loss of MMR proteins, such as MLH1 and MSH2, has been linked to drug resistance in ovarian tumors elsevier.esscielo.br. While the direct interaction between this compound adducts and the MMR pathway requires specific investigation, the general principle of MMR-mediated recognition of platinum-induced DNA distortion suggests that MMR status could influence cellular sensitivity to this compound.

Homologous Recombination (HR) Pathway

The Homologous Recombination (HR) pathway is a high-fidelity DNA repair mechanism that primarily repairs DNA double-strand breaks (DSBs) and interstrand crosslinks (ICLs) oaepublish.comfrontiersin.org. Platinum compounds, particularly at higher doses or after processing by other repair pathways like NER, can induce DSBs and ICLs, making the HR pathway critical for resolving this type of damage elsevier.esiiarjournals.org. Key proteins involved in HR include BRCA1 and BRCA2 nih.govfrontiersin.orgmdpi.comspandidos-publications.com.

Cells with deficiencies in the HR pathway, often due to mutations in genes like BRCA1 or BRCA2, are typically more sensitive to platinum-based chemotherapy because they are impaired in their ability to repair the induced DNA damage nih.govfrontiersin.orgmdpi.comspandidos-publications.com. Conversely, the restoration of HR function, for instance, through reversion mutations in BRCA genes, can lead to acquired resistance to platinum agents mdpi.comspandidos-publications.comnih.gov. The HR pathway plays a significant role in the cellular response to platinum agents, and its functionality is a major determinant of sensitivity or resistance mdpi.com. Given that this compound, as a platinum compound, is expected to induce DNA damage that can be substrates for HR, the status of the HR pathway is likely to influence cellular sensitivity to this compound.

DNA Damage Response (DDR) and its Influence on Sensitivity

The DNA Damage Response (DDR) is a complex network of cellular pathways activated upon detection of DNA damage spandidos-publications.comnih.gov. The DDR orchestrates cell cycle arrest, DNA repair, and, if the damage is irreparable, triggers programmed cell death pathways like apoptosis nih.govfrontiersin.org. Platinum-induced DNA damage activates the DDR, and the effectiveness of this response significantly influences cellular sensitivity to these drugs nih.gov.

Dysregulation of the DDR can contribute to platinum resistance. This can involve alterations in the signaling cascades that detect DNA damage, activate cell cycle checkpoints, or regulate the activity of DNA repair pathways spandidos-publications.comnih.gov. For example, the amplification of cyclin E1 (CCNE1), a cell cycle regulator, has been associated with resistance to platinum drugs in high-grade serous carcinomas with intact HR spandidos-publications.comnih.gov. Current research is actively exploring targeting components of the DDR as a strategy to overcome platinum resistance spandidos-publications.comnih.govfrontiersin.org. The interplay between this compound-induced DNA damage and the cellular DDR will be a critical determinant of its efficacy, and alterations within the DDR are likely to contribute to resistance.

Dysregulation of Apoptotic Pathways

Apoptosis, or programmed cell death, is a primary mechanism by which platinum compounds eliminate cancer cells nih.govfrontiersin.orgspandidos-publications.comnih.gov. Platinum-induced DNA damage, if not successfully repaired, triggers signaling cascades that activate the apoptotic machinery. However, cancer cells can develop resistance by evading this process nih.govmdpi.com.

Dysregulation of apoptotic pathways is a significant mechanism of platinum resistance mdpi.comscielo.brfrontiersin.orgresearchgate.net. This can involve alterations in the balance between pro-apoptotic and anti-apoptotic proteins nih.gov.

Platinum-resistant tumor cells often exhibit a higher threshold for apoptosis induction mdpi.comscielo.brnih.gov. This can be due to the overexpression of anti-apoptotic proteins, such as members of the Bcl-2 family (e.g., Bcl-2, Bcl-XL) and XIAP (X-linked inhibitors of apoptosis proteins), or defects in the mitochondrial signaling pathway which is central to the intrinsic apoptotic route nih.govmdpi.com. These alterations allow cells to tolerate higher levels of DNA damage and evade the cell death signals initiated by platinum treatment nih.govmdpi.com. While specific studies on this compound's interaction with apoptotic pathways were not detailed in the search results, it is expected that resistance to this compound would also involve mechanisms that raise the apoptotic threshold, similar to other platinum drugs.

Autophagy in Resistance Development

Autophagy is a cellular process involving the degradation and recycling of cellular components through the formation of double-membraned vesicles called autophagosomes encyclopedia.pubfrontiersin.org. Autophagy can play a dual role in cancer, acting as a survival mechanism under stress conditions or, in some cases, contributing to cell death encyclopedia.pub.

In the context of platinum resistance, autophagy is often observed to be elevated in resistant cells and can act as a cytoprotective mechanism scielo.brnih.govfrontiersin.orgspandidos-publications.comencyclopedia.pubfrontiersin.org. By degrading damaged organelles and misfolded proteins, autophagy can help cells cope with the stress induced by chemotherapy, promoting survival encyclopedia.pubfrontiersin.org. The inhibition of autophagy has been explored as a strategy to enhance the sensitivity of resistant cancer cells to platinum compounds encyclopedia.pub. While the precise role of autophagy in this compound resistance requires specific investigation, its established role in resistance to other platinum drugs suggests it could be a contributing factor.

Role of Autophagy in Maintaining Stemness and Chemoresistance

Autophagy, a cellular self-digestion process, plays a complex and often dual role in cancer, influencing both cell survival and death nih.govoaepublish.com. In the context of platinum-based chemotherapy, autophagy can act as a pro-survival mechanism, contributing to chemoresistance spandidos-publications.comoaepublish.comfrontiersin.orgmdpi.comencyclopedia.pubfrontiersin.org. This cytoprotective function allows cancer cells to withstand the stress induced by therapeutic agents oaepublish.com.

Studies on cisplatin resistance have shown that increased basal levels of autophagy are often observed in resistant cells mdpi.comencyclopedia.pub. Autophagy can protect cancer cells from DNA damage and cellular insults induced by platinum compounds oaepublish.com. For instance, induction of autophagy has been shown to contribute to cisplatin resistance in ovarian cancer cells by activating ERK signaling, thereby protecting against cisplatin-induced cell death mdpi.com. Similarly, in colon cancer cells harboring mutant p53, autophagy has been identified as a possible cytoprotective mechanism contributing to impaired sensitivity to oxaliplatin frontiersin.org.

Furthermore, autophagy is implicated in maintaining cancer stemness, a characteristic associated with increased chemoresistance and tumor recurrence oaepublish.comresearchgate.netnih.gov. Cancer stem cells (CSCs), a subpopulation of tumor cells with self-renewal and differentiation capabilities, often exhibit higher levels of autophagy nih.govresearchgate.net. Autophagy in CSCs can supply essential metabolic substrates and enhance drug resistance nih.gov. Research in ovarian cancer stem cells has revealed that increased basal autophagy is present in CSCs compared to non-CSCs researchgate.net. Modulating autophagy in CSCs, such as through inhibition by agents like chloroquine, has shown potential in suppressing stemness and increasing sensitivity to cisplatin in non-small cell lung carcinoma nih.gov. A study in ovarian cancer stem cells identified an autophagy-mediated pathway involving the degradation of the stemness regulator ID1, which influenced the differentiation of chemo-resistant CSCs into chemo-sensitive non-CSCs researchgate.net.

The role of autophagy in platinum resistance is context-dependent, and its modulation is being explored as a strategy to enhance the effectiveness of chemotherapy spandidos-publications.commdpi.com. Targeting autophagy-related molecules may increase the chemosensitivity of cancer cells spandidos-publications.com. Genes involved in autophagosome production, such as ATG5, ATG7, ATG12, ATG14, and BECN1, have been associated with promoting platinum resistance mdpi.comencyclopedia.pub.

Tumor Microenvironment Contributions to Resistance

The tumor microenvironment (TME), a complex ecosystem surrounding cancer cells, significantly influences tumor progression and therapeutic response, including resistance to platinum compounds nih.govresearchgate.netfrontiersin.orgnih.govwhiterose.ac.ukoaepublish.comaphrc.org. The TME consists of various cellular and non-cellular components that interact with tumor cells, creating conditions that can protect cancer cells from chemotherapy-induced death frontiersin.orgoaepublish.comnih.gov.

Extracellular Matrix (ECM) Interactions

The extracellular matrix (ECM), a dynamic network of proteins and other molecules within the TME, plays a crucial role in platinum resistance frontiersin.orgoaepublish.comnih.govnih.govaccscience.com. Interactions between tumor cells and specific components of the ECM can provide protection against chemotherapy frontiersin.orgnih.gov. This resistance can be context-specific, with cells grown on certain ECM proteins exhibiting increased resistance frontiersin.org.

Remodeling of the ECM is a critical factor in chemotherapy resistance nih.gov. For example, the production of collagen VI by tumor cells has been reported to result in resistance to therapy nih.gov. Studies have shown that propagating cisplatin-sensitive cells in conditions containing collagen VI can induce resistance to platinum-based treatment nih.gov. Increased stiffness of the ECM has also been shown to enhance chemoresistance in ovarian cancer models accscience.com. The ECM can influence drug resistance through interactions with integrins on tumor cell surfaces, activating survival signaling pathways like the Akt pathway frontiersin.org.

Cancer-Associated Fibroblasts (CAFs) and Secreted Factors

Cancer-associated fibroblasts (CAFs) are a major cellular component of the TME that significantly contribute to platinum resistance through various mechanisms nih.govwhiterose.ac.ukoaepublish.comfrontiersin.orgfrontiersin.orgmdpi.com. CAFs can secrete cytokines and growth factors that promote tumor cell survival and resistance to apoptosis induced by chemotherapy whiterose.ac.ukfrontiersin.orgmdpi.com.

For instance, CAFs can activate survival signaling pathways in tumor cells, such as the PI3K/Akt and MAPK pathways frontiersin.org. Secreted factors like periostin (POSTN) from CAFs have been shown to activate the PI3K/Akt pathway, reducing cisplatin-induced apoptosis and leading to drug resistance in ovarian cancer frontiersin.org. Interleukin-6 (IL-6) secreted by CAFs has also been implicated in inducing epithelial-mesenchymal transition (EMT) and resistance to paclitaxel (B517696) in ovarian cancer cells whiterose.ac.uk. CAFs can also influence drug resistance by affecting drug transport and metabolism frontiersin.org. Furthermore, CAFs can contribute to a more fibrotic environment, altering the mechanical properties of the ECM and potentially impacting drug efficacy oaepublish.com. Long-term accumulation of platinum drugs like oxaliplatin in CAFs has been observed, which can intensify pro-tumorigenic signaling pathways, contributing to cancer progression and resistance upf.edu.

Cancer-Associated Adipocytes (CAAs) and Lipid Mediators

Cancer-associated adipocytes (CAAs) are another component of the TME, particularly prevalent in cancers like ovarian cancer that metastasize to adipose-rich tissues like the omentum researchgate.netoaepublish.comaphrc.org. While the specific mechanisms by which CAAs contribute to platinum resistance are still being elucidated, they are known to interact with tumor cells and influence their behavior oaepublish.com. CAAs can provide metabolic support to cancer cells and secrete various factors, including lipid mediators, which may impact chemoresistance researchgate.netoaepublish.com. Studies highlight the importance of understanding the crosstalk between components of the TME, including adipocytes, and tumor cells in promoting resistance to platinum-based chemotherapy oaepublish.com.

Immune Cell Infiltration (e.g., TAMs, Regulatory T cells)

The immune cell infiltrate within the TME plays a critical role in shaping the response to chemotherapy and contributing to platinum resistance nih.govoaepublish.comaphrc.orgoaepublish.comresearchgate.netnih.govgavinpublishers.commdpi.com. An immunosuppressive TME can protect cancer cells from immune surveillance and hinder the effectiveness of chemotherapy researchgate.netnih.govwhiterose.ac.uk.

Tumor-associated macrophages (TAMs) are often abundant in the TME and can adopt an immunosuppressive M2 phenotype researchgate.netnih.govmdpi.com. These M2-like TAMs secrete cytokines like IL-10 and TGF-β, which suppress the activity of anti-tumor immune cells, including cytotoxic T cells nih.govmdpi.com. TAMs can also express immune checkpoint molecules like PD-L1, further inhibiting T cell function nih.gov. Elevated levels of TAMs have been associated with poor prognosis and platinum resistance oaepublish.commdpi.com.

Regulatory T cells (Tregs) are another type of immune cell that contributes to the immunosuppressive TME oaepublish.comresearchgate.netnih.govmdpi.com. Tregs suppress anti-tumor immune responses by inhibiting the activity of effector T cells and natural killer cells through the release of immunosuppressive cytokines and expression of inhibitory molecules nih.govmdpi.com. Increased infiltration of Tregs is observed in platinum-resistant tumors and is associated with a less favorable prognosis oaepublish.comresearchgate.netmdpi.com. The interplay between tumor cells and immune cells like TAMs and Tregs creates an environment that promotes tumor progression and resistance to therapy nih.govoaepublish.comaphrc.orgnih.govmdpi.com.

Advanced Spectroscopic Characterization and Computational Studies of Cycloplatin

Spectroscopic Techniques for Structural Elucidation and Mechanism Studies

Spectroscopic techniques play a vital role in confirming the structure of cycloplatin and understanding its interactions at the molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 195Pt-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution and solid states. Both 1H NMR and 195Pt NMR are particularly relevant for studying platinum-based compounds like this compound.

1H NMR spectroscopy provides information about the hydrogen atoms in the molecule, including their chemical environment and connectivity. Analysis of 1H NMR spectra can confirm the presence and position of ligands coordinated to the platinum center, such as cyclopentylamine (B150401) and malate (B86768) in the case of this compound nih.gov. Studies on related platinum complexes, like dithis compound (B3257326), have utilized 1H NMR to characterize the final product google.com. The chemical shifts and coupling patterns observed in 1H NMR spectra are sensitive to the electronic environment around the protons, which can be influenced by the coordination of the platinum atom and the nature of the other ligands.

195Pt NMR spectroscopy directly probes the platinum nucleus. 195Pt is the only naturally occurring isotope of platinum with a non-zero spin (I=1/2), making it amenable to NMR detection wikipedia.org. 195Pt NMR is considered a method of choice for the structural elucidation of platinum species in solution due to its good signal receptivity and the large range of chemical shifts (over 13000 ppm) which are highly sensitive to the platinum's chemical environment, oxidation state, and coordination sphere wikipedia.org. Changes in ligands or coordination number can result in significant shifts in the 195Pt NMR signal, providing valuable information about the complex's structure and any transformations it undergoes. For instance, 195Pt NMR has been used to characterize Pt(IV)-bis(benzoato) complexes and to determine the amount of Pt(II) released from the reduction of platinum complexes nih.govmdpi.com. While specific 195Pt NMR data for this compound were not extensively detailed in the search results, the technique's general applicability to platinum complexes highlights its importance in the characterization of such compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule, providing information about its electronic structure and the presence of chromophores. UV-Vis spectroscopy can be employed to monitor the synthesis and reactions of platinum complexes by observing changes in their absorption spectra researchgate.net. For metal complexes, UV-Vis spectra can exhibit bands corresponding to ligand-metal charge transfer (LMCT) transitions and d-d transitions, although these can sometimes be obscured by intense ligand-based absorptions researchgate.net. Studies on related platinum drugs and metal complexes have utilized UV-Vis spectroscopy to investigate their interactions and complex formation nih.govalliedacademies.org. For example, UV-Vis findings have been used to show hydrogen bond interactions stabilizing host-guest complexes of carboplatin (B1684641) nih.gov. The technique is also used for the quantitative determination of platinum-based drugs alliedacademies.org.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. This is crucial for confirming the identity and purity of synthesized this compound. Electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) are commonly used for analyzing platinum complexes. nih.gov. MS analysis can identify the intact molecular ion and fragment ions, which helps in piecing together the structure of the compound. For instance, mass spectrometry has been used to analyze dithis compound and its fragment ions bioplatin.ch. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, further aiding in elemental composition determination mdpi.com. LC-MS/MS has also been developed and validated for the determination of related compounds in biological samples, highlighting the sensitivity and specificity of MS-based methods for analyzing platinum complexes researchgate.net.

X-ray Powder Diffraction (XRPD)

X-ray Powder Diffraction (XRPD) is a technique used to characterize the crystalline structure of solid materials. It provides a unique diffraction pattern that acts as a fingerprint for a specific crystalline form of a compound. XRPD is vital for identifying crystalline phases, assessing crystallinity, determining lattice parameters, and studying polymorphism malvernpanalytical.comwikipedia.orgamericanpharmaceuticalreview.com. For pharmaceutical compounds, XRPD is commonly used at various stages of development to identify and characterize new solid forms, evaluate physical stability, and ensure consistency in manufacturing americanpharmaceuticalreview.com. In the context of this compound, XRPD can be used to confirm its crystalline nature and identify its specific solid form. XRPD patterns can also be compared to standards or to patterns of related compounds like carboplatin to assess structural similarities or differences google.com. Analysis of XRPD patterns of dithis compound has been reported, demonstrating its application in the characterization of platinum complexes google.com.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption or transmission of infrared light by a sample, providing information about the vibrational modes of the molecules. This technique is useful for identifying functional groups and studying molecular interactions. FTIR spectra can reveal characteristic bands corresponding to the vibrations of ligands coordinated to the platinum center, as well as other parts of the molecule. FTIR spectroscopy has been used to characterize platinum complexes and study their interactions with other materials, such as drug carriers researchgate.netresearchgate.net. Changes in the position or intensity of IR bands can indicate coordination to the metal center or other intermolecular interactions. FTIR analysis can also be used to study the effects of drugs on cells by providing a fingerprint of the major biochemical components and identifying metabolic changes nih.govmdpi.com.

Magnetic Circular Dichroism (MCD) Spectroscopy

Magnetic Circular Dichroism (MCD) spectroscopy measures the differential absorption of left and right circularly polarized light in the presence of a magnetic field. This technique is particularly useful for studying the electronic structure of molecules, especially those with degenerate or nearly degenerate electronic states, such as metal complexes researchgate.netbiologic.net. MCD spectroscopy can provide information about electronic transitions that may not be easily observed in UV-Vis spectra researchgate.netaps.org. For metalloproteins and metal complexes, MCD can help determine the oxidation and spin state of the metal center and study ligand field effects biologic.net. While specific studies on this compound using MCD were not found in the search results, the technique's application to other metal-containing compounds, including cytochrome c and iron complexes, highlights its potential for investigating the electronic properties of platinum complexes researchgate.netaps.orgresearchgate.net. MCD can probe changes in the heme environment of proteins upon interaction with other molecules, suggesting its potential for studying the interaction of this compound with biological targets researchgate.net.

Computational Studies

Resonance Raman Spectroscopy

Resonance Raman (RR) spectroscopy is a powerful vibrational spectroscopic technique that can provide detailed information about the electronic and structural properties of molecules, particularly those with chromophores. By tuning the excitation wavelength to an electronic absorption band of the molecule, the Raman scattering from vibrational modes coupled to that electronic transition is significantly enhanced. researchgate.netrsc.org

While specific studies detailing the Resonance Raman spectroscopy of this compound were not prominently found in the initial search, the application of this technique to other platinum complexes and biomolecules provides a strong basis for its potential utility in studying this compound. For instance, UV resonance Raman spectroscopy has been used to study the interactions of cisplatin (B142131) and carboplatin with nucleotides, revealing changes in nucleotide structure upon binding to the platinum drugs and providing comparative data on their reactions. nih.gov Resonance Raman spectroscopy can offer precise insights into the characteristics of excited and ground-state dynamics, allowing for detailed analysis of electronic structure properties and vibrational information. researchgate.net The technique is particularly useful for studying large biomolecules with embedded chromophores, enhancing vibrational modes associated with the absorbing groups. cuny.edu These applications suggest that RR spectroscopy could be valuable in probing the electronic transitions and vibrational modes of this compound, potentially revealing details about its structure, stability, and interactions with biological targets, especially if this compound or its adducts possess suitable chromophores.

Computational Chemistry and Theoretical Modeling

Computational chemistry, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, plays a vital role in understanding the behavior of platinum complexes like this compound at an atomic and molecular level. These methods complement experimental studies by providing insights into reaction mechanisms, energetic profiles, and molecular interactions that are difficult to observe directly. nih.govplos.orgnih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method widely used to investigate the electronic structure of molecules and their interactions. nih.govplos.org It allows for the calculation of various properties, including energy levels, charge distributions, and molecular geometries, which are critical for understanding the behavior and reactivity of chemical compounds. nih.gov DFT studies have proven accurate in providing mechanistic details and potential energy surfaces for platinum compounds. researchgate.net

DFT calculations have been extensively used to investigate the hydrolysis mechanisms of platinum-based anticancer drugs. Hydrolysis is a crucial activation step for many platinum prodrugs, leading to the formation of reactive species that can interact with DNA. Studies on other platinum complexes, such as carboplatin and nedaplatin, have utilized DFT to explore their hydrolysis pathways in detail under different conditions (e.g., neutral and acidic). researchgate.netnih.govpensoft.net These studies have established that the hydrolysis often proceeds through nucleophilic substitution steps, with water molecules attacking the metal center and releasing leaving groups. researchgate.netmdpi.com The influence of factors like pH and the presence of explicit water molecules assisting in hydrogen bonding has been investigated using DFT, providing insights into the kinetics and rate-determining steps of the hydrolysis process. researchgate.netnih.govpensoft.netmdpi.com Applying DFT to this compound's hydrolysis would involve calculating the energy barriers and transition states for the cleavage of its leaving groups and the subsequent coordination of water molecules, similar to studies on carboplatin and nedaplatin. researchgate.netnih.gov This would help elucidate how this compound is activated in biological environments.

Pt(IV) complexes are often designed as prodrugs that are reduced intracellularly to their active Pt(II) forms. rsc.orgmdpi.com This reductive activation is accompanied by the release of axial ligands. mdpi.com DFT calculations have been employed to elucidate the mechanisms of this reductive release. rsc.orgnih.gov Studies on prototypical Pt(IV) complexes have shown that the reduction can occur through stepwise mechanisms involving Pt(III) intermediates, or through concerted processes, depending on the ligands and reducing agents involved. rsc.orgnih.gov DFT can help determine the feasibility of different reduction pathways, calculate reduction potentials, and analyze the influence of axial ligands on the ease of reduction. rsc.orgresearchgate.net For example, the presence of chlorido ligands in the axial position has been reported to favor the reduction reaction in some Pt(IV) complexes. rsc.org DFT studies can also investigate the interaction of Pt(IV) complexes with biological reducing agents like ascorbic acid (AsA) and glutathione (B108866) (GSH), identifying possible inner-sphere or outer-sphere reduction mechanisms. mdpi.comresearchgate.net Applying these DFT approaches to this compound, if it is a Pt(IV) complex or relevant to Pt(IV) chemistry, would provide valuable information on how it is activated through reduction in the cellular environment and how its structure influences this process.

DFT calculations are also valuable in studying the host-guest complexation of drug molecules with various host systems, such as cyclodextrins or other supramolecular structures, which can be used for drug delivery. nih.govnih.gov These studies aim to understand the binding modes, interaction energies, and stability of the host-guest complexes. nih.govnih.gov DFT can be used to optimize the geometries of the host, guest, and the resulting complex, and to calculate binding free energies. nih.gov For instance, DFT calculations have been used to simulate the inclusion of a Pt(IV) complex (asplatin) into a calixarene (B151959) cavity, providing insights into the stabilization of the complex through hydrogen bonding and other interactions. nih.gov Similar DFT studies could be applied to investigate the potential of this compound to form host-guest complexes with various carrier molecules, helping to design improved drug delivery systems with enhanced stability and targeted release properties. nih.govnih.gov

Analysis of Reductive Release Properties of Pt(IV) Compounds

Molecular Dynamics Simulations (Implicit)

Molecular Dynamics (MD) simulations are computational techniques used to simulate the time evolution of a molecular system. nih.govplos.org While explicit solvent MD simulations include individual solvent molecules, implicit solvent models replace the detailed description of the solvent with a continuum medium and effective atom-atom interactions. nih.govicmab.es This approach significantly reduces the computational cost, allowing for the simulation of larger systems and longer timescales. icmab.esnih.gov